Thalidomide-O-COOH

Übersicht

Beschreibung

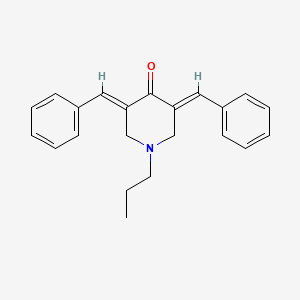

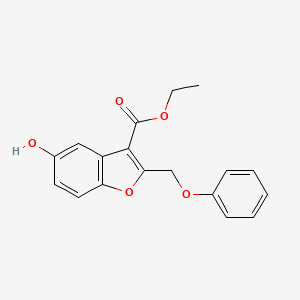

Thalidomide-O-C6-COOH is a compound with the molecular formula C20H22N2O7 . It is a derivative of thalidomide, a drug that was originally used as a sedative but was later found to have anti-inflammatory and anti-angiogenic properties .

Synthesis Analysis

The synthesis of thalidomide and its analogues has been a subject of research. A concise two-step synthesis of thalidomide has been reported .Molecular Structure Analysis

The molecular structure of thalidomide and its derivatives has been studied extensively. The binding of thalidomide derivatives to cereblon (CRBN), a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4), induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation .Chemical Reactions Analysis

The chemical reactions involving thalidomide and its derivatives are complex and are still being studied. Some studies have focused on the structural changes that occur when thalidomide interacts with its target proteins .Physical And Chemical Properties Analysis

Thalidomide-O-COOH has a molecular weight of 332.26 g/mol. It has a hydrogen bond donor count of 2 . More detailed physical and chemical properties may be found in specialized databases or scientific literature .Wissenschaftliche Forschungsanwendungen

Immunomodulatory Effects

Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), demonstrate significant clinical activity against multiple myeloma (MM) and other diseases by inducing apoptosis or growth arrest in MM cells, even those resistant to conventional therapy. Their mechanism includes altering cell adhesion, inhibiting cytokine production, and stimulating natural killer cell immunity. This has established a framework for developing treatments that target both the tumor cell and its microenvironment, overcoming drug resistance (Hideshima et al., 2000).

Anti-angiogenic Properties

Beyond its immunomodulatory actions, Thalidomide has potent anti-angiogenic effects, which are instrumental in its therapeutic applications in cancers. The suppression of vascular endothelial growth factor (VEGF) expression by Thalidomide is key to its ability to inhibit angiogenesis, providing a rationale for its use in treating conditions with aberrant vascular growth (Mercurio et al., 2017).

Therapeutic Potential in Inflammatory Diseases

Thalidomide's effects on cytokine modulation, particularly tumor necrosis factor-alpha (TNF-α), underlie its efficacy in treating inflammatory conditions like Crohn's disease. By reducing TNF-α and interleukin 12 production, Thalidomide offers a novel approach to managing inflammatory bowel diseases refractory to conventional treatments, showcasing its significant immunomodulatory and anti-inflammatory potential (Bauditz et al., 2002).

Exploration of New Therapeutic Uses

The identification of novel therapeutic applications for Thalidomide, driven by bibliographic evidence and systematic analysis, highlights its potential in treating acute pancreatitis, chronic hepatitis C, Helicobacter pylori-induced gastritis, and myasthenia gravis. This underscores the ongoing research efforts to repurpose Thalidomide for a broader spectrum of diseases, balancing therapeutic benefits against known toxicities (Weeber et al., 2003).

Wirkmechanismus

Target of Action

Thalidomide-O-COOH, also known as E3 Ligase Ligand 3, primarily targets Cereblon (CRBN) . CRBN is a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4) . E3 ubiquitin ligases play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates .

Mode of Action

Thalidomide-O-COOH interacts with its target, CRBN, to selectively degrade the transcription factors IKZF3 and IKZF1 . The binding of thalidomide derivatives to CRBN induces the recruitment of non-substrate proteins . E3 ligases can selectively attach ubiquitin to lysine, serine, threonine, or cysteine residues to the specific substrates .

Biochemical Pathways

Thalidomide-O-COOH affects various biochemical pathways. It suppresses pro-angiogenic factors including IL-6, TNFa, VEGF, NF-kB, and prostaglandin synthesis, which indirectly downregulates angiogenesis . It also modulates VEGF-induced angiogenesis through intracellular pro-survival signaling pathways and sphingolipid metabolism .

Pharmacokinetics

Thalidomide pharmacokinetics are best described by a one-compartment model with first-order absorption and elimination . Due to the low solubility of the drug in the gastrointestinal tract, thalidomide exhibits absorption rate-limited pharmacokinetics . More than 90% of the absorbed drug is excreted in the urine and feces within 48 hours . Thalidomide is minimally metabolized by the liver, but is spontaneously hydrolyzed into numerous renally excreted products .

Result of Action

The molecular and cellular effects of Thalidomide-O-COOH’s action include the downregulation of paracrine production of VEGF and IL-6 by both bone marrow stroma and MM cells . It also reduces endothelial cell migration, which correlates with the downregulation of AKT phosphorylation .

Safety and Hazards

Zukünftige Richtungen

Thalidomide and its analogues continue to be studied for their potential in treating various diseases. The future looks promising for the development of safer analogues, and these analogues may one day replace thalidomide in clinical practice . Ongoing research is also exploring the use of thalidomide and its analogues in the treatment of idiopathic pulmonary fibrosis, skin fibrosis, and ophthalmopathies .

Eigenschaften

IUPAC Name |

2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O7/c18-10-5-4-8(13(21)16-10)17-14(22)7-2-1-3-9(12(7)15(17)23)24-6-11(19)20/h1-3,8H,4-6H2,(H,19,20)(H,16,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWIXIGBWIEDFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thalidomide-O-COOH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-N-(3-Dibenzo[1,4]dioxin-2-yl-2-oxo-oxazolidin-5-ylmethyl)-acetamide](/img/structure/B1682861.png)

![N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B1682862.png)

![3-fluoro-4-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]benzonitrile](/img/structure/B1682869.png)

![2-chloro-N-{3-chloro-4-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B1682870.png)

![4-[[2-[(3-Methoxyphenyl)methylcarbamoyl]-4-oxo-3H-thieno[2,3-d]pyrimidin-5-yl]methoxymethyl]benzoic acid](/img/structure/B1682871.png)

![2-{4-[3-(3-Chloro-10h-phenothiazin-10-yl)propyl]piperazin-1-yl}ethyl 3,4,5-trimethoxybenzoate](/img/structure/B1682875.png)